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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B177101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-ol core is a privileged scaffold in medicinal chemistry, serving as the

foundation for a diverse range of biologically active molecules. This technical guide provides an

in-depth exploration of the significant pharmacological activities associated with 1H-indazol-3-
ol and its derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory

properties. This document summarizes key quantitative data, presents detailed experimental

protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Anticancer Activity
Derivatives of 1H-indazol-3-ol have demonstrated notable cytotoxic effects against various

cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis

through the modulation of key signaling pathways, including the p53/MDM2 and Bcl-2 family

pathways.

Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various 1H-indazol-3-ol derivatives against several human cancer cell lines.
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Compound ID
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

6o
1H-indazole-3-

amine

K562 (Chronic

Myeloid

Leukemia)

5.15 [1]

6o
1H-indazole-3-

amine

HEK-293

(Normal Human

Kidney)

33.2 [2]

5k
1H-indazole-3-

amine

Hep-G2

(Hepatoma)
3.32 [3]

CuL1

1-benzyl-1H-

indazol-3-ol

Copper(II)

MCF7 (Breast

Cancer)

1.114 (Kb x 106

M-1)
[4]

CuL2

1-benzyl-1H-

indazol-3-ol

Copper(II)

MCF7 (Breast

Cancer)

0.045 (KSV x

106 M-1)
[4]

CuL3

1-benzyl-1H-

indazol-3-ol

Copper(II)

MCF7 (Breast

Cancer)

1.892 (Kapp x

106 M-1)
[4]

Signaling Pathways in Anticancer Activity
p53/MDM2 Pathway: Certain 1H-indazol-3-ol derivatives have been shown to induce

apoptosis by modulating the p53/MDM2 signaling pathway.[1][2] MDM2 is a negative regulator

of the p53 tumor suppressor protein. Inhibition of the p53-MDM2 interaction leads to the

stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
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p53/MDM2 Signaling Pathway Modulation

Bcl-2 Family Apoptosis Pathway: The Bcl-2 family of proteins plays a crucial role in regulating

the intrinsic pathway of apoptosis. Pro-apoptotic members like Bax promote apoptosis, while

anti-apoptotic members like Bcl-2 inhibit it. Some 1H-indazol-3-ol derivatives can induce

apoptosis by altering the balance of these proteins, leading to the release of cytochrome c from

the mitochondria and subsequent caspase activation.[1]
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Bcl-2 Family Apoptosis Pathway Modulation

Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 1H-indazol-3-ol derivatives

on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.[1][2]

Materials:

Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

Human embryonic kidney cells (HEK-293) for selectivity assessment

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

96-well microtiter plates

1H-Indazol-3-ol derivative stock solutions (in DMSO)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader
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Procedure:

Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x

10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂

humidified atmosphere.

Compound Treatment: Prepare serial dilutions of the 1H-indazol-3-ol derivatives in the

culture medium. Replace the medium in the wells with 100 µL of the medium containing

different concentrations of the test compounds. Include a vehicle control (DMSO) and a

positive control (e.g., 5-Fluorouracil).

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 values by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity
Certain derivatives of 1H-indazol-3-ol exhibit potent anti-inflammatory properties, primarily

through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-

LOX).

Quantitative Anti-inflammatory Activity Data
The following table presents the inhibitory activity of a 1,5-disubstituted indazol-3-ol derivative.
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Compound ID Derivative Target IC50 Reference

27

5-Methoxy-1-

[(quinoline-2-yl-

methoxy)-

benzyl]-1H-

indazol-3-ol

5-Lipoxygenase 44 nM [5]

27

5-Methoxy-1-

[(quinoline-2-yl-

methoxy)-

benzyl]-1H-

indazol-3-ol

Sensitized

guinea pig

tracheal

contraction

2.9 µM [5]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of 1H-indazol-3-ol
derivatives on 5-lipoxygenase activity.

Materials:

Purified 5-lipoxygenase enzyme

Arachidonic acid (substrate)

1H-Indazol-3-ol derivative stock solutions (in DMSO)

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

Spectrophotometer

Procedure:

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture

containing the assay buffer and the 5-lipoxygenase enzyme.

Inhibitor Addition: Add various concentrations of the 1H-indazol-3-ol derivative to the

reaction mixture. Include a vehicle control (DMSO).
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Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific

temperature (e.g., 37°C).

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

Reaction Monitoring: Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic

acid (5-HPETE), by measuring the increase in absorbance at 234 nm over time using a

spectrophotometer.

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine

the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzyme Inhibition
Beyond their anticancer and anti-inflammatory roles, 1H-indazol-3-ol derivatives have been

identified as potent inhibitors of other key enzymes, including D-amino acid oxidase (DAAO)

and p21-activated kinase 1 (PAK1).

D-amino acid Oxidase (DAAO) Inhibition
DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition

of DAAO can increase D-serine levels in the brain, which is a potential therapeutic strategy for

neurological and psychiatric disorders.[6]

Compound ID Derivative Target IC50 (µM) Reference

37
6-fluoro-1H-

indazol-3-ol

D-amino acid

oxidase

Not specified, but

identified as a

nanomolar

inhibitor

[6]

p21-activated kinase 1 (PAK1) Inhibition
PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and

motility. Its aberrant activation is implicated in cancer progression, making it an attractive

therapeutic target.[7][8]
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The following table shows the inhibitory activity of 1H-indazole-3-carboxamide derivatives,

which are structurally related to 1H-indazol-3-ol, against PAK1.

Compound ID
Derivative
Class

Target IC50 (nM) Reference

30l
1H-indazole-3-

carboxamide
PAK1 9.8 [7][8]

Signaling Pathway: PAK1 in Cancer
PAK1 is a key downstream effector of small GTPases like Rac1 and Cdc42. Upon activation,

PAK1 can phosphorylate numerous substrates, leading to the activation of pro-proliferative and

pro-survival signaling cascades, such as the MAPK/ERK pathway, and promoting cytoskeletal

rearrangements that facilitate cell migration and invasion.
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Experimental Protocol: D-amino acid Oxidase (DAAO)
Inhibition Assay
This protocol provides a method for determining the inhibitory activity of 1H-indazol-3-ol
derivatives against DAAO.

Materials:

Recombinant human DAAO (hDAAO)

D-serine (substrate)

Flavin adenine dinucleotide (FAD)

Amplex® Red reagent

Horseradish peroxidase (HRP)

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

96-well microplates

1H-Indazol-3-ol derivative stock solutions (in DMSO)

Microplate reader (fluorescence)

Procedure:

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, FAD, and hDAAO

solution.

Inhibitor Addition: Add varying concentrations of the 1H-indazol-3-ol derivatives to the wells.

Include a no-inhibitor control.

Substrate and Detection Reagent Addition: Add a solution containing D-serine, Amplex® Red

reagent, and HRP to initiate the reaction. The DAAO-catalyzed oxidation of D-serine

produces hydrogen peroxide, which reacts with Amplex® Red in the presence of HRP to

generate a fluorescent product.
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Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at

the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590

nm emission).

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion
The 1H-indazol-3-ol scaffold is a versatile and valuable starting point for the development of

novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology,

inflammation, and neurology through the modulation of various key biological targets and

signaling pathways. The data and protocols presented in this guide offer a comprehensive

resource for researchers and drug development professionals working with this important class

of compounds, facilitating further investigation and optimization of 1H-indazol-3-ol-based

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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